molecular formula C6H12Cl2N2S B1421140 (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride CAS No. 1185293-90-6

(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

Cat. No. B1421140
CAS RN: 1185293-90-6
M. Wt: 215.14 g/mol
InChI Key: BAXJSYXKOHKTBE-UHFFFAOYSA-N
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Description

“(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride” is a chemical compound with the molecular formula C8H16Cl2N2S . It has a molecular weight of 243.20 g/mol . The IUPAC name for this compound is 1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine dihydrochloride .


Molecular Structure Analysis

The molecular structure of “(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride” can be represented by the InChI code: 1S/C8H14N2S.2ClH/c1-5(9-4)8-6(2)11-7(3)10-8;;/h5,9H,1-4H3;2*1H . The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Physical And Chemical Properties Analysis

“(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride” has a molecular weight of 243.20 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 242.0411251 g/mol . The topological polar surface area of the compound is 53.2 Ų .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It’s particularly useful in the identification and quantification of proteins, understanding their interactions, and determining their functional networks within cells .

Drug Synthesis

As a building block in medicinal chemistry, it’s involved in the synthesis of various drugs. Its structure is beneficial in creating molecules with potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties .

Catalysis

In chemical synthesis, this compound can act as a catalyst to accelerate reactions, making processes more efficient and cost-effective. This is crucial in the development of new synthetic methodologies.

Biological Evaluation

Thiazole derivatives, including this compound, are evaluated for their biological activities. They have shown a range of activities such as anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .

Antimicrobial Applications

The thiazole ring is a common feature in antimicrobial agents. This compound can be used to develop new antimicrobial drugs to combat resistant strains of bacteria and other pathogens .

Anticancer Research

Thiazole derivatives are known for their anticancer activities. This compound can be modified to create new molecules that may inhibit cancer cell growth or induce apoptosis in cancerous cells .

Agrochemical Development

In the agrochemical industry, thiazole compounds are used to create pesticides and herbicides. Their effectiveness in controlling pests and weeds is critical for crop protection and yield improvement .

Photographic Sensitizers

Thiazoles are used in the development of photographic materials due to their light-sensitive properties. They play a role in the formation of images on photographic films and papers .

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXJSYXKOHKTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Reactant of Route 2
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Reactant of Route 3
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Reactant of Route 4
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Reactant of Route 6
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

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